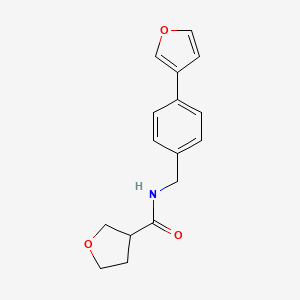

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-5,7,10,15H,6,8-9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFVEZGPINSTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with tetrahydrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of furan derivatives.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation, cancer, or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide with structurally related compounds, emphasizing molecular features, synthesis, and functional attributes.

Key Observations:

Structural Variations: The target compound uniquely combines a tetrahydrofuran carboxamide with a 4-(furan-3-yl)benzyl group, distinguishing it from analogues like A13 (trifluoromethylbenzamide) and cyprofuram (cyclopropane carboxamide). N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide () replaces the carboxamide with a sulfonamide group and incorporates a quinoline ring, which may enhance π-π stacking interactions in biological systems .

Synthesis and Yield :

- Compounds with the 4-(furan-3-yl)benzyl motif (e.g., A11–A13 in ) are synthesized via palladium-catalyzed cross-coupling or amidation reactions, with yields ranging from 68% to 80% . The lower yield of A13 (68%) vs. A11 (80%) highlights the steric and electronic challenges posed by bulky substituents like trifluoromethyl groups .

Functional Implications :

- The tetrahydrofuran carboxamide in the target compound may confer greater metabolic stability compared to furan-containing analogues (e.g., A13), as saturated rings are less prone to oxidative degradation.

- Cyprofuram () demonstrates that tetrahydrofuran derivatives can exhibit agrochemical activity, suggesting the target compound might be optimized for similar applications .

The furan and benzyl groups could facilitate hydrophobic interactions in target binding pockets .

Research Findings and Discussion

- Synthetic Feasibility : The target compound’s synthesis likely follows protocols analogous to A11–A13 (), involving amide bond formation between 4-(furan-3-yl)benzylamine and tetrahydrofuran-3-carboxylic acid derivatives. Challenges may include stereochemical control at the tetrahydrofuran ring.

- Comparative Bioactivity: Though direct data are absent, the trifluoromethyl group in A13 () is known to enhance lipophilicity and binding affinity in drug design, whereas the target’s tetrahydrofuran group could improve solubility—a critical factor in pharmacokinetics .

Biological Activity

N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with tetrahydrofuran carboxylic acid derivatives. For instance, the use of palladium-catalyzed reactions has been reported to yield various functionalized carboxamides with significant yields and purity .

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit notable antibacterial properties. In vitro tests revealed that certain derivatives demonstrated significant activity against drug-resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL, indicating a strong potential for further development as antimicrobial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 2 | A. baumannii |

| N-(4-bromophenyl)furan-2-carboxamide | 4 | K. pneumoniae |

| N-(4-methoxyphenyl)furan-2-carboxamide | 8 | E. cloacae |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that compounds containing the furan ring show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC50 values for these compounds were found to be in the micromolar range, suggesting a promising therapeutic index .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.1 | MCF-7 |

| N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide | 2.8 | A549 |

| N-(4-bromophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | 6.5 | HT-29 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups on the aromatic ring enhances both antibacterial and anticancer activities. For example, substituting hydrogen atoms with halogens or methoxy groups significantly increases potency against bacterial strains and cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the activity of various furan-based carboxamides against multi-drug resistant bacteria. The findings indicated that modifications at the benzyl moiety led to enhanced interaction with bacterial receptors, thereby increasing efficacy .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of tetrahydrofuran derivatives against human cancer cell lines. The results highlighted that specific substitutions on the furan ring were crucial for inducing apoptosis in cancer cells, demonstrating a clear link between structure and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.